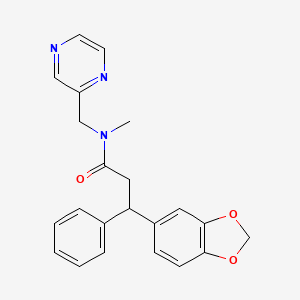
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as BPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPMP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant inhibitory effects on various enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This compound has also been shown to have potential as an anticancer agent, as it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes, such as monoamine oxidase A and B. This inhibition leads to an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may have implications for the treatment of various neurological disorders, such as depression and Parkinson's disease. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. Additionally, it has been extensively studied, which means that there is a wealth of information available on its mechanism of action and biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which means that it may affect other enzymes or signaling pathways in addition to its intended target. Additionally, this compound may not be suitable for use in certain experiments, such as those involving live animals, due to its potential toxicity.
未来方向
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in inducing cell cycle arrest and apoptosis in cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成方法
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenylpropan-1-amine with 2-pyrazinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure this compound.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25(14-18-13-23-9-10-24-18)22(26)12-19(16-5-3-2-4-6-16)17-7-8-20-21(11-17)28-15-27-20/h2-11,13,19H,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGNDNZGXYIHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)
![6-(1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6029085.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6029103.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6029115.png)
![N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-nitrobenzohydrazide](/img/structure/B6029119.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![(5-fluoro-2-methoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6029139.png)
![2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6029170.png)

![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)